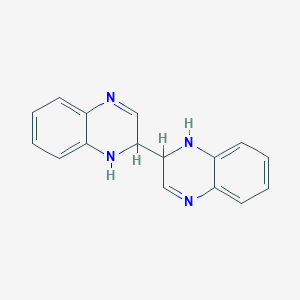
1,1',2,2'-Tetrahydro-2,2'-biquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,2,2’-Tetrahydro-2,2’-biquinoxaline is an organic compound with a unique structure consisting of two quinoxaline rings connected by a tetrahydro bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,2,2’-Tetrahydro-2,2’-biquinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with glyoxal or its derivatives. The reaction is usually carried out in an acidic medium to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 1,1’,2,2’-Tetrahydro-2,2’-biquinoxaline may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’,2,2’-Tetrahydro-2,2’-biquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quinoxaline and dihydroquinoxaline derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
1,1’,2,2’-Tetrahydro-2,2’-biquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and in the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1,1’,2,2’-Tetrahydro-2,2’-biquinoxaline exerts its effects is primarily through its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and the nature of the substituents. The pathways involved often include binding to active sites or allosteric sites on target proteins, leading to changes in their activity.
Comparación Con Compuestos Similares
Quinoxaline: A simpler structure with one quinoxaline ring.
Dihydroquinoxaline: A partially reduced form of quinoxaline.
Biquinoxaline: Similar to 1,1’,2,2’-Tetrahydro-2,2’-biquinoxaline but without the tetrahydro bridge.
Uniqueness: 1,1’,2,2’-Tetrahydro-2,2’-biquinoxaline is unique due to its tetrahydro bridge, which imparts distinct chemical properties and reactivity compared to its analogs
Propiedades
Número CAS |
106831-24-7 |
|---|---|
Fórmula molecular |
C16H14N4 |
Peso molecular |
262.31 g/mol |
Nombre IUPAC |
2-(1,2-dihydroquinoxalin-2-yl)-1,2-dihydroquinoxaline |
InChI |
InChI=1S/C16H14N4/c1-3-7-13-11(5-1)17-9-15(19-13)16-10-18-12-6-2-4-8-14(12)20-16/h1-10,15-16,19-20H |
Clave InChI |
PKEYRLTZVIRZQJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(C=N2)C3C=NC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Bromophenyl)-2-fluoroethyl]piperidine](/img/structure/B14339991.png)
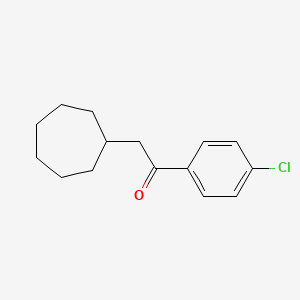
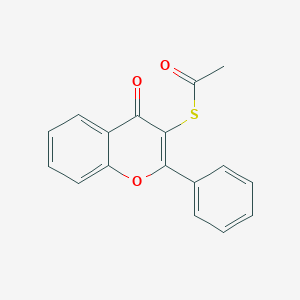
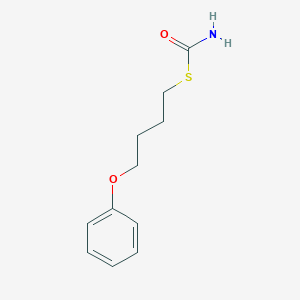
![Triethoxy{3-[2-(oxiran-2-yl)ethoxy]propyl}silane](/img/structure/B14340019.png)
![Bis[4-(ethoxycarbonyl)phenyl] hexanedioate](/img/structure/B14340027.png)
![7-Fluoro-7-(trichloroethenyl)bicyclo[4.1.0]heptane](/img/structure/B14340030.png)
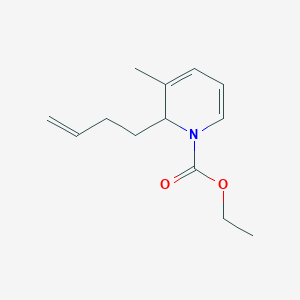

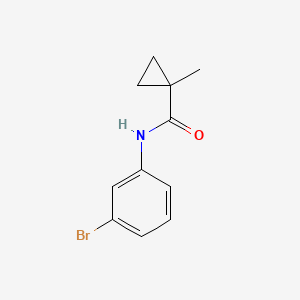
![2,2'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol](/img/structure/B14340054.png)
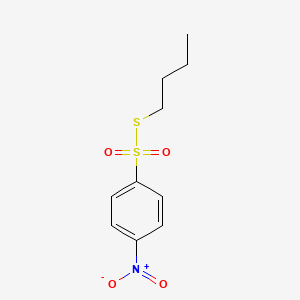
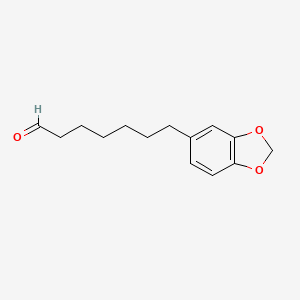
![Benzoic acid;[3-(hydroxymethyl)phenyl] benzoate](/img/structure/B14340065.png)
